N-(4-Methylphenyl)-3-piperidinecarboxamide hydrochloride
Overview
Description
N-(4-Methylphenyl)-3-piperidinecarboxamide hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to a carboxamide group, with a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylphenyl)-3-piperidinecarboxamide hydrochloride typically involves the reaction of 4-methylphenylamine with piperidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality in industrial production.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methylphenyl)-3-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: N-(4-Methylphenyl)-3-piperidinecarboxamide hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it useful in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structure may be modified to enhance its activity and selectivity towards specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-Methylphenyl)-2-(propylamino)propanamide hydrochloride: This compound shares a similar structure but has a propylamino group instead of a piperidine ring.
N-(4-Methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride: Another related compound with a similar piperidine structure but different substituents.
Uniqueness: N-(4-Methylphenyl)-3-piperidinecarboxamide hydrochloride is unique due to its specific combination of a piperidine ring and a 4-methylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(4-methylphenyl)piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-4-6-12(7-5-10)15-13(16)11-3-2-8-14-9-11;/h4-7,11,14H,2-3,8-9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIISIHMGCXNTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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